(5E)-3-(3-chloro-2-hydroxypropyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidinedione core, a chlorohydroxypropyl group, and a methoxyphenylmethylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps:
Formation of the Thiazolidinedione Core: This step involves the reaction of thiazolidine-2,4-dione with appropriate reagents to introduce the desired substituents.
Introduction of the Chlorohydroxypropyl Group: This can be achieved through the reaction of the thiazolidinedione intermediate with 3-chloro-2-hydroxypropyl chloride under basic conditions.
Addition of the Methoxyphenylmethylidene Moiety: This step involves the condensation of the intermediate with 4-methoxybenzaldehyde in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the methoxyphenylmethylidene moiety, potentially converting it to a methoxyphenylmethyl group.
Substitution: The chlorohydroxypropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced methoxyphenylmethyl derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE
- **3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE
Uniqueness
3-(3-CHLORO-2-HYDROXYPROPYL)-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLANE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylmethylidene moiety, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic effects.
Properties
Molecular Formula |
C14H14ClNO4S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
(5E)-3-(3-chloro-2-hydroxypropyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H14ClNO4S/c1-20-11-4-2-9(3-5-11)6-12-13(18)16(14(19)21-12)8-10(17)7-15/h2-6,10,17H,7-8H2,1H3/b12-6+ |
InChI Key |
IJIPPNZNPOGOMD-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CCl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CCl)O |
Origin of Product |
United States |
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